2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone
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Overview
Description
2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone is an organic compound featuring a bromine atom, a pyridine ring, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
- 2-Bromo-1-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one
Comparison: Compared to similar compounds, 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,14)7-3-4-8(12-6-7)9(13)5-11/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
VPWWVXHOFNDQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(=O)CBr)O |
Origin of Product |
United States |
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